molecular formula C18H16FN3O3 B2878204 N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251688-26-2

N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2878204
CAS No.: 1251688-26-2
M. Wt: 341.342
InChI Key: KTQDGTIHSQFJJR-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzyl halides in the presence of a base to form the desired fluorophenylmethyl group.

    Coupling with the acetamide moiety: The final step involves coupling the oxadiazole intermediate with an acetamide derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other oxadiazole derivatives, such as:

    N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Similar structure but with a chlorine substituent instead of fluorine.

    N-(2-bromophenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Contains a bromine substituent, which may alter its reactivity and biological activity.

    N-(2-methylphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Features a methyl group, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-14-8-6-12(7-9-14)18-22-21-17(25-18)10-16(23)20-11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDGTIHSQFJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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